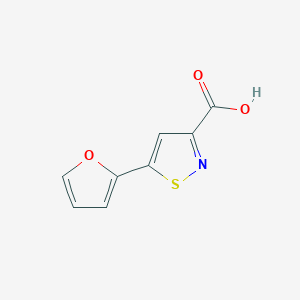

5-(Furan-2-yl)-1,2-thiazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Furan and thiazole are both heterocyclic compounds, which are compounds that contain atoms of at least two different elements as members of its rings . They are often used as building blocks in organic chemistry .

Synthesis Analysis

While specific synthesis methods for “5-(Furan-2-yl)-1,2-thiazole-3-carboxylic acid” are not available, furan compounds can be synthesized from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid . Additionally, Suzuki–Miyaura coupling is a common method used for the synthesis of furan compounds .Applications De Recherche Scientifique

Chemical Synthesis and Tautomerism

5-(Furan-2-yl)-1,2-thiazole-3-carboxylic acid and its derivatives are synthesized from furan-2-carboxylic acid hydrazide, leading to compounds like 5-Furan-2yl[1,3,4]oxadiazole-2-thiol and 5-Furan-2yl-4H-[1,2,4]-triazole-3-thiol. These compounds exhibit thiol-thione tautomeric equilibrium, indicating their potential for chemical synthesis and structural studies (Koparır, Çetin, & Cansiz, 2005).

Hydrogen Bonding in Polymers

The incorporation of 2,5-furandicarboxylic acid (a relative compound) into aliphatic-aromatic poly(ester amide)s demonstrates the influence of the furan moiety on hydrogen bonding within polymers. This has implications for material science, especially in designing polymers with specific thermal and mechanical properties (Wilsens, Deshmukh, Noordover, & Rastogi, 2014).

Biobased Building Blocks

Furan carboxylic acids, including this compound, are promising biobased building blocks for the pharmaceutical and polymer industries. Enzyme cascade systems have been developed for the synthesis of furan carboxylic acids from 5-hydroxymethylfurfural, showcasing their potential in green chemistry and sustainability (Jia, Zong, Zheng, & Li, 2019).

Fluorination of Heteroaromatics

Electron-rich heteroaromatic carboxylic acids, like those related to this compound, undergo decarboxylative fluorination. This process is crucial for creating fluorinated compounds without the need for transition metals, opening new avenues in drug discovery and material science (Yuan, Yao, & Tang, 2017).

Antimicrobial Activities

Certain derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. This research indicates the potential of furan derivatives in developing new antimicrobial agents, highlighting their role in addressing drug resistance issues (Dias, Lima, Takahashi, & Ardisson, 2015).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

5-(furan-2-yl)-1,2-thiazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3S/c10-8(11)5-4-7(13-9-5)6-2-1-3-12-6/h1-4H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGTVDKGGCMELU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2,3,6-trichlorobenzoate](/img/structure/B2672187.png)

![2-Chloro-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propan-1-one](/img/structure/B2672188.png)

![3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2672190.png)

![3-(3,4-Dimethylphenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2672193.png)

![N-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}-N-methylpyrimidin-4-amine](/img/structure/B2672194.png)

![Methyl 2-((2-fluorobenzyl)thio)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2672198.png)

![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2672199.png)

![Tert-butyl 2-[1-[4-[(prop-2-enoylamino)methyl]benzoyl]azepan-4-yl]acetate](/img/structure/B2672207.png)